molecular formula C9H16O2 B13814795 (3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one

(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one

Cat. No.: B13814795
M. Wt: 156.22 g/mol
InChI Key: PCMFQYDBDBUOKY-GJMOJQLCSA-N
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Description

(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one is a chiral compound with a unique structure that includes multiple stereocenters. This compound is part of the oxolane family, which is characterized by a five-membered ring containing one oxygen atom. The presence of methyl and propan-2-yl groups adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and stereoselective processes.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R,5R)-3,4-dimethyl-5-methyl-oxolan-2-one
  • (3S,4R,5R)-3,4-dimethyl-5-ethyl-oxolan-2-one
  • (3S,4R,5R)-3,4-dimethyl-5-butyl-oxolan-2-one

Uniqueness

(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one is unique due to its specific stereochemistry and the presence of the propan-2-yl group. This structural feature can influence its reactivity, binding properties, and overall chemical behavior, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7+,8-/m1/s1

InChI Key

PCMFQYDBDBUOKY-GJMOJQLCSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)O[C@@H]1C(C)C)C

Canonical SMILES

CC1C(C(=O)OC1C(C)C)C

Origin of Product

United States

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